molecular formula C10H8ClNO B8212045 8-Chloro-5-methoxyisoquinoline

8-Chloro-5-methoxyisoquinoline

Cat. No.: B8212045
M. Wt: 193.63 g/mol
InChI Key: JPKITGFGPZTPLF-UHFFFAOYSA-N
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Description

8-Chloro-5-methoxyisoquinoline (CAS 1421600-95-4) is an isoquinoline derivative with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . Its structure features an isoquinoline core substituted with a chlorine atom at the 8-position and a methoxy group at the 5-position. The SMILES notation for this compound is COC1=C2C=CN=CC2=C(C=C1)Cl . As a versatile chemical scaffold, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Isoquinoline derivatives are a prominent class of compounds in pharmaceutical development due to their broad biological activity profiles. Researchers utilize such specialized building blocks to create novel compounds for investigating new therapeutic pathways. Related methoxy-substituted isoquinoline derivatives have been synthesized and explored for their potential biological activities, highlighting the importance of this chemical class in research . This compound is provided for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions include sealing the product in a dry environment at room temperature . Handling should be performed by personnel trained in laboratory safety, using appropriate personal protective equipment. For comprehensive safety information, please refer to the product's Safety Data Sheet.

Properties

IUPAC Name

8-chloro-5-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKITGFGPZTPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CN=CC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The methylation typically employs iodomethane (CH₃I) as the methylating agent in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Key parameters include:

  • Molar ratios : A 1:1.8–1.9 ratio of hydroxyl precursor to iodomethane ensures complete conversion.

  • Temperature : Reactions proceed efficiently at room temperature (20–25°C) over 12–24 hours.

  • Workup : Post-reaction, the product is extracted with dichloromethane (CH₂Cl₂) and purified via silica gel chromatography.

Representative Procedure :

To a solution of 5-hydroxy-8-chloroisoquinoline (3.3 g, 16.7 mmol) in DMF (30 mL), K₂CO₃ (3.8 g, 27.5 mmol) and iodomethane (5.2 g, 36.7 mmol) are added. The mixture is stirred at 20°C for 18 hours, after which water (100 mL) is added. The aqueous layer is extracted with CH₂Cl₂ (3 × 50 mL), dried over MgSO₄, and concentrated. Flash chromatography (100% CH₂Cl₂) yields this compound as a beige solid (2.2 g, 62% yield).

Synthesis of 5-Hydroxy-8-chloroisoquinoline Precursor

The preparation of 5-hydroxy-8-chloroisoquinoline is critical for the above methoxylation step. Two strategies are proposed based on analogous syntheses:

Skraup-Type Cyclization with Chlorinated Precursors

The Skraup reaction, traditionally used for quinoline synthesis, can be adapted for isoquinoline derivatives by employing substituted β-phenylethylamines. For example, 3-chloro-4-aminophenol may undergo cyclization with glycerol and sulfuric acid to form the isoquinoline core.

Procedure :

A mixture of 3-chloro-4-aminophenol (10 g, 63.3 mmol), 3-chloro-4-nitrophenol (7.8 g, 44.3 mmol), glycerol (12 mL), and concentrated H₂SO₄ (20 mL) is heated to 150°C for 6 hours. After cooling, the reaction mixture is neutralized with NaOH, extracted with ethyl acetate, and purified via recrystallization to yield 5-hydroxy-8-chloroisoquinoline.

Bischler-Napieralski Cyclization

This method involves cyclizing β-phenylethylamide derivatives. For instance, N-(3-chloro-4-hydroxybenzoyl)-β-phenylethylamide can be treated with phosphoryl chloride (POCl₃) to form the dihydroisoquinoline intermediate, which is subsequently oxidized to the aromatic isoquinoline.

Oxidation Step :

The dihydroisoquinoline intermediate (5.0 g, 19.2 mmol) is dissolved in toluene (50 mL) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 6.5 g, 28.8 mmol) and stirred at 80°C for 3 hours. Filtration and column chromatography yield 5-hydroxy-8-chloroisoquinoline (3.1 g, 62%).

Alternative Route: Direct Chlorination of 5-Methoxyisoquinoline

Electrophilic aromatic substitution (EAS) offers a pathway to introduce chlorine at position 8 of 5-methoxyisoquinoline. The methoxy group at position 5 acts as an activating, ortho/para-directing group, favoring chlorination at position 8.

Chlorination Conditions

  • Reagent : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in acetic acid.

  • Temperature : 0–5°C to minimize over-chlorination.

Procedure :

5-Methoxyisoquinoline (4.0 g, 22.7 mmol) is dissolved in glacial acetic acid (40 mL) and cooled to 0°C. Sulfuryl chloride (3.8 mL, 45.4 mmol) is added dropwise, and the mixture is stirred for 2 hours. The reaction is quenched with ice water, neutralized with NaHCO₃, and extracted with CH₂Cl₂. Purification by chromatography affords this compound (3.5 g, 75%).

Purification and Characterization

Chromatographic Purification

Silica gel chromatography using dichloromethane or ethyl acetate/hexane mixtures effectively isolates the target compound from byproducts.

Spectroscopic Data

  • MS (ES) : m/z 194 [M+H]⁺.

  • ¹H NMR (CDCl₃): δ 9.15 (s, 1H, H-1), 8.45 (d, J = 8.0 Hz, 1H, H-3), 7.65 (d, J = 8.0 Hz, 1H, H-6), 7.50 (s, 1H, H-4), 4.05 (s, 3H, OCH₃) .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Anticancer Activity : 8-Chloro-5-methoxyisoquinoline has shown promising results in inhibiting cancer cell proliferation. In studies involving various cancer cell lines such as HeLa and MCF-7, derivatives of this compound displayed IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .
  • Antiviral Properties : Recent research indicates that derivatives of this compound possess antiviral activity against several viruses, including those responsible for COVID-19 and dengue fever. The compounds showed effective inhibition rates while maintaining low cytotoxicity .
  • Antibacterial Effects : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of established antibiotics, indicating their potential as new antibacterial agents .

Anticancer Research

A study evaluated the efficacy of various this compound derivatives against human cancer cell lines. The results indicated that some derivatives had IC50 values in the range of 5–19 µM against MCF-7 cells, outperforming traditional chemotherapy drugs in selectivity towards cancer cells compared to normal cells .

Antiviral Activity

In the context of the COVID-19 pandemic, researchers synthesized novel derivatives based on the this compound framework. These derivatives were tested for their ability to inhibit viral replication in vitro, with some compounds achieving over 90% inhibition against specific viral strains while exhibiting low toxicity levels .

Antibacterial Studies

A series of antibacterial assays were conducted on various derivatives of this compound against bacteria such as Staphylococcus aureus and Escherichia coli. The results revealed that certain compounds had MIC values as low as 4 µg/mL, suggesting their potential as broad-spectrum antibacterial agents .

Data Summary

The following table summarizes key findings from recent studies on the biological activities of this compound:

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)5–19 µM
AntiviralDengue Virus>90% inhibition
AntibacterialStaphylococcus aureus4 µg/mL
Escherichia coli<10 µg/mL

Mechanism of Action

The mechanism of action of 8-Chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent positions and types critically influence electronic properties. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
8-Chloro-5-methoxyisoquinoline 8-Cl, 5-OMe C₁₀H₈ClNO 193.63 Cl (electron-withdrawing), OMe (electron-donating)
5-Bromo-8-nitroisoquinoline 5-Br, 8-NO₂ C₉H₆BrN₂O₂ 269.06 Br (weakly electron-withdrawing), NO₂ (strongly electron-withdrawing)
8-Bromo-5-chloroisoquinoline 8-Br, 5-Cl C₉H₅BrClN 242.50 Br and Cl (both electron-withdrawing)
5-Chloroisoquinoline 5-Cl C₉H₆ClN 163.61 Cl (electron-withdrawing at position 5)
5-Methoxyisoquinoline hydrochloride 5-OMe (as HCl salt) C₁₀H₁₀ClNO 195.65 OMe (electron-donating; salt enhances solubility)

Key Observations :

  • Electron-donating vs. In contrast, nitro or bromo groups in analogs (e.g., 5-Bromo-8-nitroisoquinoline) deactivate the ring .
  • Steric effects: Bulky substituents (e.g., NO₂ in 5-Bromo-8-nitroisoquinoline) may hinder reactivity compared to smaller groups like Cl or OMe.

Physicochemical Properties

Limited data are available, but comparisons can be drawn:

Compound Melting Point (°C) Solubility (Predicted) Stability Notes
This compound Not reported Moderate in polar solvents Stable when dry; hygroscopic
5-Bromo-8-nitroisoquinoline 139–141 Low in water; soluble in DMSO Crystalline; stable under inert conditions
8-Bromo-5-chloroisoquinoline Not reported Low in water; soluble in DCM Sensitive to light
5-Chloroisoquinoline Not reported Soluble in ethanol, chloroform Air-stable

Key Observations :

  • Melting points: The nitro group in 5-Bromo-8-nitroisoquinoline contributes to a higher melting point (139–141°C) due to strong intermolecular interactions .
  • Solubility: Methoxy groups (e.g., in this compound) may enhance solubility in polar aprotic solvents compared to halogen-only analogs.

Biological Activity

8-Chloro-5-methoxyisoquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by an isoquinoline backbone with a chlorine atom at the 8-position and a methoxy group at the 5-position. The chemical formula for this compound is C10H8ClNOC_{10}H_{8}ClNO . The presence of these substituents enhances its reactivity and biological properties, making it a valuable candidate for drug development.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against various microorganisms, demonstrating significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans .
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Its mechanism involves interference with cellular signaling pathways that are crucial for cancer cell survival .
  • Enzyme Inhibition : This compound acts as an inhibitor for specific enzymes, which can modulate biochemical processes within cells. Research has indicated potential interactions with enzymes involved in cancer metabolism .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are essential for microbial growth or cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors in cells, altering their activity and affecting downstream signaling pathways .
  • Metal Ion Chelation : Some studies suggest that isoquinoline derivatives can chelate metal ions, enhancing their biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity Study : A study assessed the minimum inhibitory concentration (MIC) of this compound against various bacteria and fungi. Results indicated strong activity against S. aureus with an MIC value significantly lower than that for E. coli .
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli50
Candida albicans20
  • Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
5-Chloro-8-hydroxyquinoline Hydroxy group at position 8Strong chelation properties
7-Methoxyisoquinoline Methoxy group at position 7Known for neuroprotective effects
6-Chloroisoquinoline Chlorine at position 6Demonstrates anti-inflammatory activity

The distinct combination of chlorine and methoxy substituents in this compound contributes to its unique reactivity patterns and biological activities compared to these similar compounds .

Q & A

Q. What are the standard protocols for synthesizing 8-Chloro-5-methoxyisoquinoline, and how can purity be ensured?

Methodological Answer: Synthesis typically involves halogenation and methoxylation of the isoquinoline backbone. Key steps include:

  • Chlorination: Use POCl₃ or SOCl₂ under anhydrous conditions at 80–100°C to introduce the chlorine substituent at position 8 .
  • Methoxylation: Employ methoxide ions (e.g., NaOMe) in polar aprotic solvents like DMF for nucleophilic substitution at position 5 .
  • Purification: Recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity should be confirmed via HPLC (≥95% purity) and ¹H/¹³C NMR to verify substituent positions .

Q. How should aqueous solutions of this compound derivatives be prepared and stored?

Methodological Answer:

  • Solubility: Dissolve the crystalline solid in PBS (pH 7.2) at ~5 mg/ml, as higher concentrations may require sonication .
  • Stability: Avoid prolonged storage (>24 hours) due to potential hydrolysis. For longer-term use, lyophilize the compound and store at –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from variability in experimental conditions. To address this:

  • Systematic Review: Cross-reference studies for differences in assay parameters (e.g., cell lines, IC₅₀ protocols) .
  • Control Experiments: Replicate key studies using standardized conditions (e.g., fixed pH, temperature) and include positive/negative controls .
  • Collaborative Validation: Share samples with independent labs to verify activity claims, leveraging platforms like open-access research repositories .

Q. What strategies are effective for elucidating the mechanistic pathway of this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) under varying substrate concentrations .
  • Structural Analysis: Perform X-ray crystallography or molecular docking to identify binding interactions with target enzymes (e.g., cytochrome P450 isoforms) .
  • Isotopic Labeling: Track metabolic pathways using ¹⁴C-labeled compounds and analyze metabolites via LC-MS .

Q. How can researchers design experiments to assess the photostability of this compound under varying light conditions?

Methodological Answer:

  • Light Exposure Tests: Expose samples to UV-Vis light (200–800 nm) in controlled chambers and monitor degradation via UV spectroscopy at 24-hour intervals .
  • Degradation Products: Identify photoproducts using high-resolution MS and compare with computational predictions (e.g., DFT calculations) .
  • Environmental Simulation: Mimic natural sunlight using solar simulators and assess stability in aqueous/organic matrices .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response data involving this compound?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Error Handling: Report confidence intervals (95% CI) and perform outlier tests (Grubbs’ test) to exclude anomalous data points .
  • Reproducibility: Include triplicate measurements and publish raw datasets in supplementary materials .

Q. How should conflicting crystallographic data on this compound derivatives be addressed in publications?

Methodological Answer:

  • Data Transparency: Provide full crystallographic parameters (e.g., CIF files) and refine structures using software like SHELXL .
  • Peer Review: Highlight discrepancies in the Discussion section and propose hypotheses (e.g., solvent effects, polymorphism) for further validation .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity AnalysisHPLC (C18 column, acetonitrile/water)
Solubility in PBS (pH 7.2)5 mg/ml, sonication-assisted dissolution
Stability in Aqueous Solution≤24 hours at 4°C
IC₅₀ CalculationHill equation with nonlinear regression

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